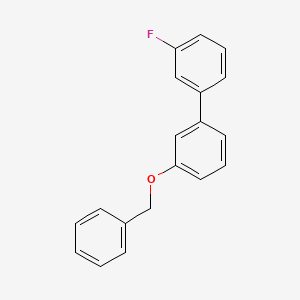

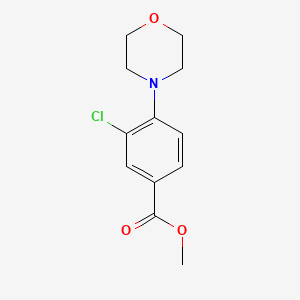

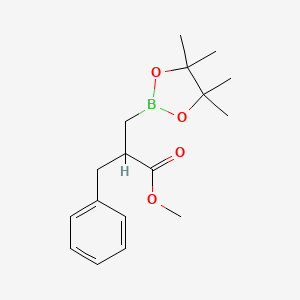

![molecular formula C9H16N2O4 B580996 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid CAS No. 1262412-13-4](/img/structure/B580996.png)

3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid, also known as TBCA, is an organic compound that is widely used in synthetic organic chemistry. It is a versatile reagent that has been used in a variety of reactions to synthesize a wide range of compounds, including pharmaceuticals and other biologically active molecules. TBCA is also used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of various other compounds. In addition, TBCA has been used as an intermediate in the synthesis of various other compounds, such as amines and carbamates, as well as in the synthesis of peptides and peptidomimetics.

Applications De Recherche Scientifique

Application in Synthetic Chemistry

Metathesis Reactions for β-Amino Acid Derivatives

Cyclic β-amino acids, akin to "3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid," are pivotal in drug research due to their biological relevance. The synthesis and further functionalization of these compounds through various metathesis reactions, such as ring-opening, ring-closing, and cross metathesis, are crucial for developing new molecular entities. These processes are highly valued for their selectivity, versatility, and efficiency in producing densely functionalized derivatives (Kiss et al., 2018).

Role in Drug Synthesis

Synthesis of N-heterocycles via Sulfinimines

The compound and its structural analogs serve as starting points in the stereoselective synthesis of amines and N-heterocycles, which are structural motifs in many natural products and therapeutically relevant compounds. The extensive use of tert-butanesulfinamide, a related derivative, exemplifies the importance of such compounds in asymmetric synthesis strategies (Philip et al., 2020).

Application in Material Science

Development of Bioactive Compounds

Compounds containing tertiary butyl groups, such as "3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid," are explored for their potential in the synthesis of bioactive compounds. These include antioxidants and agents with anticancer, antimicrobial, and antibacterial properties. Their utility extends to cosmetic, agronomic, and pharmaceutical industries, demonstrating the compound's versatility beyond basic research (Dembitsky, 2006).

Propriétés

IUPAC Name |

3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-8(2,3)15-7(14)11-4-9(10,5-11)6(12)13/h4-5,10H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGUPRXBCKPKJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

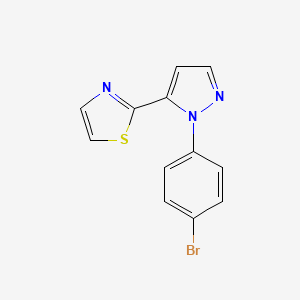

![1-Bromo-6-chloroimidazo[1,5-a]pyrazine](/img/structure/B580933.png)

![Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B580935.png)